molecular formula C23H21N3 B2992662 N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine CAS No. 361479-11-0

N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine

Cat. No.: B2992662
CAS No.: 361479-11-0
M. Wt: 339.442
InChI Key: RUULPPVNPQZAAO-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine is an organic compound belonging to the quinazoline family This compound is characterized by its complex structure, which includes a quinazoline core substituted with phenyl and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the phenyl and dimethylphenyl substituents. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in areas like cancer treatment or antimicrobial activity.

    Industry: It can be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
  • N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine
  • N-(2,6-dimethylphenyl)-3-phenylquinazolin-2-amine

Uniqueness

N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine is unique due to its specific substitution pattern on the quinazoline core

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3/c1-15-12-13-20-19(14-15)22(18-10-5-4-6-11-18)26-23(24-20)25-21-16(2)8-7-9-17(21)3/h4-14H,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUULPPVNPQZAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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